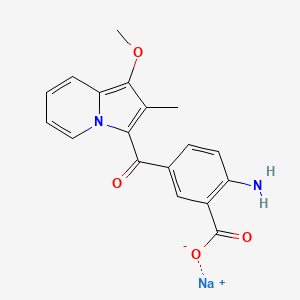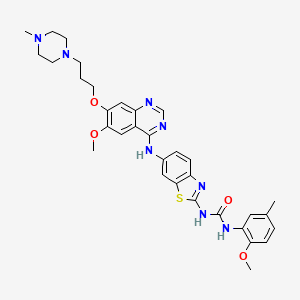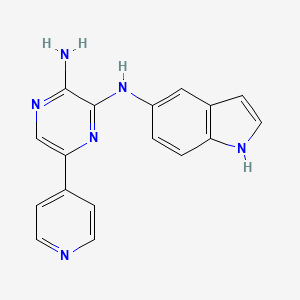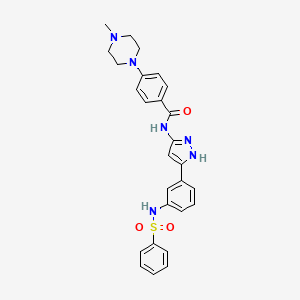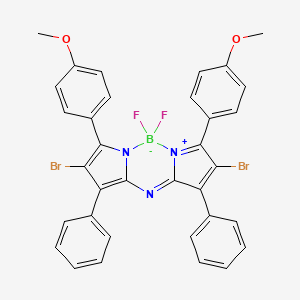
ADPM06
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ADPM06 is a novel nonporphyrin photodynamic therapeutic agent. It is primarily used in photodynamic therapy (PDT), a treatment modality for cancer. This compound is known for its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) when activated by light of a specific wavelength .
准备方法
ADPM06 is synthesized through a series of chemical reactions involving boron dipyrromethene (BODIPY) derivatives. The synthetic route typically involves the chelation of boron with tetraaryl-azadipyrromethenes. The reaction conditions often include the use of tin (IV) chloride as a catalyst at room temperature, with the process taking approximately 10 minutes . Industrial production methods for this compound involve automated synthesis using isotopic exchange techniques to ensure high purity and yield .
化学反应分析
ADPM06 undergoes various chemical reactions, including oxidation and reduction. The compound is particularly known for its photochemical reactions when exposed to light. Common reagents used in these reactions include tin (IV) chloride and other Lewis acids. The major products formed from these reactions are typically reactive oxygen species, which play a crucial role in inducing apoptosis in cancer cells .
科学研究应用
ADPM06 has a wide range of scientific research applications. In chemistry, it is used as a photosensitizer in photodynamic therapy. In biology and medicine, this compound is employed for its ability to induce apoptosis in cancer cells, making it a valuable tool in cancer treatment. The compound has also shown potential in treating other localized diseases, such as age-related macular degeneration and actinic keratosis . Additionally, this compound is used in molecular imaging to monitor its biodistribution and efficacy in vivo .
作用机制
The mechanism of action of ADPM06 involves the generation of reactive oxygen species (ROS) upon activation by light. These ROS cause extensive cellular damage, leading to apoptosis. The compound primarily targets the endoplasmic reticulum and mitochondria within cells. The activation of inositol-requiring enzyme 1 (IRE1) and the subsequent splicing of X-box binding protein 1 (XBP1) mRNA are key molecular pathways involved in the compound’s mechanism of action .
相似化合物的比较
ADPM06 belongs to the class of BF2-chelated tetraaryl-azadipyrromethenes, which are known for their excellent photochemical and photophysical properties. Similar compounds in this class include other BODIPY-based photosensitizers. this compound stands out due to its high efficacy in inducing apoptosis even under hypoxic conditions, where other compounds may lose their activity . This unique property makes this compound a promising candidate for further translational development in photodynamic therapy.
属性
CAS 编号 |
490035-90-0 |
|---|---|
分子式 |
C34H24BBr2F2N3O2 |
分子量 |
715.19 |
IUPAC 名称 |
5,11-dibromo-2,2-difluoro-4,12-bis(4-methoxyphenyl)-6,10-diphenyl-3,8-diaza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene |
InChI |
InChI=1S/C34H24BBr2F2N3O2/c1-43-25-17-13-23(14-18-25)31-29(36)27(21-9-5-3-6-10-21)33-40-34-28(22-11-7-4-8-12-22)30(37)32(42(34)35(38,39)41(31)33)24-15-19-26(44-2)20-16-24/h3-20H,1-2H3 |
InChI 键 |
YVKIKMDAXWFEJI-UHFFFAOYSA-N |
SMILES |
[B-]1(N2C(=C(C(=C2N=C3[N+]1=C(C(=C3C4=CC=CC=C4)Br)C5=CC=C(C=C5)OC)C6=CC=CC=C6)Br)C7=CC=C(C=C7)OC)(F)F |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Azadipyrromethane ADPM06; ADPM 06; ADPM-06. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


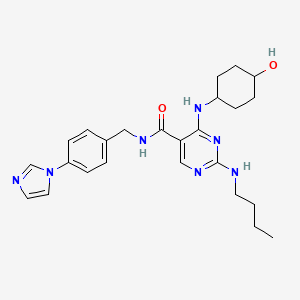

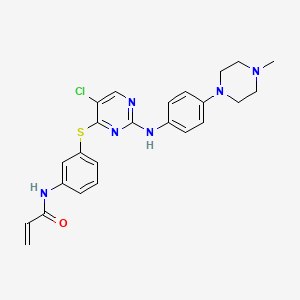

![N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide](/img/structure/B612004.png)
![[5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone](/img/structure/B612006.png)

![N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide](/img/structure/B612008.png)

